4-(4-(Methylthio)phenyl)thiazol-2-ol
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Overview
Description
4-(4-(Methylthio)phenyl)thiazol-2-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)thiazol-2-ol typically involves the reaction of 4-(Methylthio)benzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylthio)phenyl)thiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-(Methylthio)phenyl)thiazol-2-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and phenyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)thiazol-2-ol
- 4-(4-Fluorophenyl)thiazol-2-ol
- 4-(4-Chlorophenyl)thiazol-2-ol
Uniqueness
4-(4-(Methylthio)phenyl)thiazol-2-ol is unique due to the presence of the methylthio group, which can undergo specific chemical reactions such as oxidation to sulfoxides and sulfones. This functional group also contributes to the compound’s distinct biological activities compared to other thiazole derivatives .
Properties
CAS No. |
42445-47-6 |
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Molecular Formula |
C10H9NOS2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C10H9NOS2/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12) |
InChI Key |
SZDBQEQTVAZKTM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CSC(=O)N2 |
Origin of Product |
United States |
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